Cddo-EA
CAS No.: 932730-51-3
Cat. No.: VC4066140
Molecular Formula: C33H46N2O3
Molecular Weight: 518.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 932730-51-3 |
---|---|
Molecular Formula | C33H46N2O3 |
Molecular Weight | 518.7 g/mol |
IUPAC Name | (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide |
Standard InChI | InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 |
Standard InChI Key | RZRQJICXYQPEQJ-YKEYHJQHSA-N |
Isomeric SMILES | CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C |
SMILES | CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C |
Canonical SMILES | CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C |
Introduction
Chemical and Molecular Properties of CDDO-EA
CDDO-EA belongs to the family of synthetic oleanane triterpenoids, characterized by structural modifications at the C-17 position. Its molecular formula is , with a molecular weight of 518.73 g/mol . The compound’s solubility in dimethyl sulfoxide (DMSO) (10 mM) facilitates its use in cellular and animal studies . Key identifiers include:
Property | Value |
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CAS Number | 932730-51-3 |
SMILES Notation | \text{CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C} |
Synonyms | RTA 405, TP319, CDDO ethyl amide |
CDDO-EA’s ethyl amide group enhances its stability and tissue penetration compared to earlier analogs like CDDO-methyl ester (CDDO-Me) . Pharmacokinetic studies in mice reveal preferential accumulation in skeletal muscle and brain tissue, critical for its neuroprotective and metabolic effects .
Pharmacological Mechanisms
Nrf2/ARE Pathway Activation
CDDO-EA potently activates the Nrf2/ARE pathway, a master regulator of cellular antioxidant responses. By binding to Keap1, CDDO-EA promotes Nrf2 nuclear translocation, upregulating heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and other cytoprotective enzymes . In a murine model of cerebral ischemia, intraperitoneal administration of CDDO-EA (2–4 mg/kg) increased Nrf2 and HO-1 expression by 2.5-fold in ischemic brain regions, correlating with reduced infarct volume and improved neurological scores . Similarly, in amyotrophic lateral sclerosis (ALS) models, CDDO-EA extended survival in SOD1-G93A mice by 16.6% (124.05 to 144.72 days) via Nrf2-dependent suppression of oxidative stress .
NF-κB Pathway Inhibition
CDDO-EA suppresses NF-κB signaling, a driver of pro-inflammatory cytokine production. In lipopolysaccharide (LPS)-stimulated macrophages, CDDO-EA (100 nM) reduced TNF-α and monocyte chemoattractant protein-1 (MCP-1) expression by 70–80% through inhibition of IκBα phosphorylation and p65 nuclear translocation . This dual modulation of Nrf2 and NF-κB underpins its ability to resolve inflammation while enhancing cellular resilience.
Therapeutic Applications
Neuroprotection in Cerebral Ischemia
In a middle cerebral artery occlusion (MCAO) model, CDDO-EA (2 mg/kg, i.p.) reduced infarct volume by 40% and shifted microglia/macrophages toward the anti-inflammatory M2 phenotype . This was associated with a 50% reduction in pro-inflammatory IL-6 and IL-1β levels and a 3-fold increase in arginase-1 (Arg1), an M2 marker .
Metabolic Regulation in Obesity
CDDO-EA demonstrates anti-obesity effects in high-fat diet (HFD)-fed mice. At a dose of 400 µg/g diet, it reduced body weight gain by 25% and improved glucose tolerance by 30% compared to controls . Mechanistically, CDDO-EA suppressed hyperphagia (20% lower caloric intake) and enhanced skeletal muscle GLUT4 translocation, improving insulin sensitivity .
Radiation Countermeasures
In mice exposed to 33-ion galactic cosmic radiation (0.75 Gy), CDDO-EA (400 µg/g diet) mitigated cognitive deficits in touchscreen-based location discrimination reversal tasks, preserving hippocampal neurogenesis by 50% . This highlights its potential in protecting astronauts from space radiation-induced cognitive decline.
Comparative Efficacy Against CDDO Analogs
Parameter | CDDO-EA | CDDO-Me | CDDO-TFEA |
---|---|---|---|
Nrf2 Activation (EC50) | 10 nM | 50 nM | 5 nM |
NF-κB Inhibition | 80% (100 nM) | 60% (100 nM) | 85% (100 nM) |
Brain Bioavailability | High | Moderate | High |
ALS Survival Extension | +16.6% | +10.2% | +18.3% |
CDDO-EA’s ethyl amide moiety confers superior pharmacokinetics over CDDO-Me, while CDDO-trifluoroethyl amide (CDDO-TFEA) shows marginally higher potency in Nrf2 activation .
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